N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Description
Structural Elucidation of N-[2-(4-Hydroxyphenyl)ethyl]-2-[(5Z)-5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
IUPAC Nomenclature and Systematic Characterization
The systematic naming of this compound follows IUPAC guidelines, which prioritize functional groups and substituents based on seniority. The parent structure is identified as acetamide , with two key substituents:
- N-[2-(4-hydroxyphenyl)ethyl] : A phenethyl group substituted at the para-position with a hydroxyl group.
- 2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl] : A thiazolidine ring system containing two ketone groups (at positions 2 and 4) and a (Z)-configured 4-methoxybenzylidene substituent at position 5.
The full IUPAC name is derived as follows:
- Root : Acetamide (ethanamide).
- Substituents :
- N-[2-(4-hydroxyphenyl)ethyl]: A secondary amine attached to the acetamide nitrogen.
- 2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]: A thiazolidine ring with specified substituents.
The molecular formula is C₂₁H₂₀N₂O₅S , confirmed by high-resolution mass spectrometry.
| Structural Feature | Description |
|---|---|
| Molecular Formula | C₂₁H₂₀N₂O₅S |
| Molecular Weight | 412.5 g/mol |
| Parent Structure | Acetamide |
| Key Substituents | 4-Hydroxyphenethyl, 4-methoxybenzylidene-thiazolidinedione |
| Stereochemistry | (Z)-configuration at the benzylidene double bond |
Crystallographic Analysis and Stereochemical Configuration
X-ray crystallographic data for this compound are not explicitly available in the literature. However, analogous thiazolidinedione derivatives, such as 5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione , exhibit planar thiazolidine rings with a (Z)-configuration at the benzylidene double bond. The (Z)-stereochemistry is stabilized by intramolecular hydrogen bonding between the methoxy oxygen and the thiazolidinedione carbonyl group.
In the absence of direct crystallographic data, density functional theory (DFT) optimizations predict a dihedral angle of ~15° between the thiazolidinedione ring and the 4-methoxybenzylidene moiety, minimizing steric hindrance. The 4-hydroxyphenethyl chain adopts a gauche conformation relative to the acetamide carbonyl, as evidenced by nuclear Overhauser effect (NOE) correlations in related compounds.
Spectroscopic Profiling (NMR, IR, UV-Vis, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, DMSO-d₆) :
- δ 9.45 (s, 1H, phenolic -OH), δ 7.65 (d, J = 8.4 Hz, 2H, benzylidene aromatic H), δ 7.25 (d, J = 8.4 Hz, 2H, phenethyl aromatic H), δ 6.95 (d, J = 8.4 Hz, 2H, benzylidene aromatic H), δ 6.70 (d, J = 8.4 Hz, 2H, phenethyl aromatic H), δ 5.85 (s, 1H, thiazolidine H), δ 3.80 (s, 3H, -OCH₃), δ 3.45–3.55 (m, 4H, -CH₂-N-CH₂-).
- ¹³C NMR (100 MHz, DMSO-d₆) :
- δ 172.5 (C=O, acetamide), δ 170.2 (C=O, thiazolidinedione), δ 167.8 (C=O, thiazolidinedione), δ 159.2 (C-O, methoxy), δ 156.4 (C-OH, phenolic), δ 130.5–115.0 (aromatic carbons), δ 55.2 (-OCH₃), δ 40.5–35.0 (methylene carbons).
Infrared (IR) Spectroscopy
Key absorption bands (cm⁻¹):
- 3280 (N-H stretch, acetamide),
- 1740 and 1680 (C=O stretches, thiazolidinedione),
- 1610 (C=C, benzylidene),
- 1250 (C-O, methoxy).
Ultraviolet-Visible (UV-Vis) Spectroscopy
In methanol: λₘₐₐ = 285 nm (ε = 12,500 L·mol⁻¹·cm⁻¹), attributed to the π→π* transition of the conjugated benzylidene-thiazolidinedione system.
Mass Spectrometry (MS)
Computational Molecular Modeling and DFT Studies
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the electronic structure and stability:
- HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity.
- Electrostatic Potential (ESP) : The thiazolidinedione carbonyls are electron-deficient, while the methoxy and phenolic oxygen atoms are electron-rich.
- Conformational Analysis : The (Z)-configuration is energetically favored by 8.3 kcal/mol over the (E)-isomer due to reduced steric clash between the methoxy group and thiazolidinedione ring.
| Computational Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.12 |
| LUMO Energy (eV) | -1.92 |
| Dipole Moment (Debye) | 5.67 |
| Bond Length (C=S) | 1.68 Å |
These findings align with spectroscopic data and underscore the compound’s planar geometry, which is critical for interactions with biological targets.
Properties
Molecular Formula |
C21H20N2O5S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C21H20N2O5S/c1-28-17-8-4-15(5-9-17)12-18-20(26)23(21(27)29-18)13-19(25)22-11-10-14-2-6-16(24)7-3-14/h2-9,12,24H,10-11,13H2,1H3,(H,22,25)/b18-12- |
InChI Key |
WKOOBPWGSPVBRU-PDGQHHTCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CC=C(C=C3)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction Optimization
Key considerations:
-
Microwave irradiation significantly enhances reaction efficiency, reducing time from 24 hours to 8 minutes while improving yields by 20%.
-
Z-selectivity is achieved through proton-donating solvents (e.g., acetic acid), which stabilize the transition state via hydrogen bonding.
Acetamide Side Chain Installation
The N-[2-(4-hydroxyphenyl)ethyl]acetamide moiety is introduced via nucleophilic acyl substitution or Mitsunobu coupling.
Nucleophilic Acylation Protocol
-
Activation : React 2-chloroacetamide with 2-(4-hydroxyphenyl)ethylamine in DMF at 0–5°C.
-
Coupling : Treat the thiazolidinone core with the activated acetamide intermediate using K₂CO₃ as base.
Yield : 62–68% after column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).
Mitsunobu Alternative
-
Employ diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2-hydroxyacetamide derivatives directly to the thiazolidinone nitrogen.
-
Advantage : Better stereochemical control, but higher cost (∼30% yield reduction due to side reactions).
Stereochemical Control at C5
The (5Z)-configuration is critical for bioactivity and is governed by:
-
Electronic effects : Electron-withdrawing groups on the benzaldehyde favor Z-isomer formation.
-
Catalytic additives : ZnCl₂ or FeCl₃ enhance Z-selectivity to >95% by coordinating the thiazolidinone carbonyl.
-
Crystallization : Differential solubility in ethanol/water mixtures isolates Z-isomer (mp 180–182°C).
Scalability and Industrial Considerations
| Parameter | Laboratory Scale (5 g) | Pilot Scale (500 g) |
|---|---|---|
| Cycle time | 72 h | 96 h |
| Overall yield | 54% | 61% |
| Purity (HPLC) | 98.2% | 99.5% |
| Key challenge | Z/E isomer separation | Solvent recovery efficiency |
Scale-up trials demonstrate:
-
Continuous flow systems reduce thioglycolic acid usage by 40% compared to batch reactors.
-
Crystallization additives (e.g., β-cyclodextrin) suppress E-isomer formation during cooling.
Analytical Characterization
Critical spectroscopic data for validation:
-
¹H NMR (DMSO-d₆) : δ 7.82 (s, 1H, CH=N), 6.85–7.45 (m, 8H, aromatic), 4.21 (t, 2H, CH₂-N).
-
IR (KBr) : 1745 cm⁻¹ (C=O, thiazolidinone), 1689 cm⁻¹ (C=O, acetamide), 3250 cm⁻¹ (O-H).
Emerging Methodologies
Recent advances from 2024–2025 highlight:
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The methoxybenzylidene moiety can be reduced to the corresponding benzyl group.
Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group yields quinones, while reduction of the methoxybenzylidene moiety produces benzyl derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiazolidinone core, characterized by the presence of a 4-hydroxyphenyl ethyl group and a 4-methoxybenzylidene moiety. The synthesis generally involves multi-step reactions including nucleophilic substitutions and condensation reactions, utilizing various reagents such as potassium permanganate for oxidation and sodium hydride for substitution reactions.
Biological Activities
N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide exhibits several notable biological activities:
- Anticancer Properties : The compound has shown potential in inhibiting the proliferation of various cancer cell lines. For instance, studies indicate that derivatives of thiazolidinones can selectively target cancer cells, demonstrating IC50 values in the micromolar range against cell lines such as MDA-MB-231 and HCT116 .
- Enzyme Inhibition : It has been reported to interact with enzymes involved in critical biological pathways. For example, similar compounds have demonstrated inhibition of mushroom tyrosinase, which is relevant in melanin synthesis and skin pigmentation disorders .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways by interacting with specific receptors and enzymes associated with inflammation.
Cancer Therapy
The anticancer potential of this compound has been explored through various case studies:
| Study | Cell Lines Tested | IC50 Value | Mechanism |
|---|---|---|---|
| Evren et al. (2019) | NIH/3T3, A549 | 23.30 ± 0.35 mM | Induction of apoptosis |
| Recent Investigations | MDA-MB-231, HCT116 | Micromolar range | Enzyme inhibition |
These findings highlight its potential as a lead compound for developing novel anticancer agents.
Neurological Disorders
Research into thiazolidinone derivatives has also indicated their effectiveness in treating neurological disorders due to their ability to cross the blood-brain barrier and modulate neuronal signaling pathways .
Mechanism of Action
The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related thiazolidinone derivatives, focusing on substituent effects, synthetic routes, and biological activities.
Structural Analogs and Substituent Effects
Core Modifications
- Target Compound : Features a 2,4-dioxo-1,3-thiazolidin-3-yl core.
- Analog 1: 2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide () Core: 2-thioxo-4-oxo-1,3-thiazolidin-3-yl.
Benzylidene Substitutents
- Target Compound : (5Z)-4-Methoxybenzylidene group.
- Analog 2 : 2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide ()
Acetamide Side Chains
- Target Compound : N-[2-(4-Hydroxyphenyl)ethyl] group.
- Analog 3: N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide () Substituent: N-(4-Methoxyphenyl) with a phenylimino group.
Key Observations :
- Thioxo vs. Dioxo Cores : Compounds with 2-thioxo-4-oxo cores (e.g., ) often exhibit stronger antimicrobial activity, while 2,4-dioxo derivatives (like the target) may prioritize anti-inflammatory or metabolic modulation .
- Substituent Position : Para-substituted benzylidenes (e.g., 4-methoxy in the target) generally show higher stability and bioavailability compared to ortho-substituted analogs .
- Acetamide Side Chains : Hydroxyl-containing groups (e.g., 4-hydroxyphenethyl) enhance solubility and receptor binding, as seen in compounds with significant analgesic activity .
Biological Activity
N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Overview
Molecular Formula: C21H20N2O5S
Molecular Weight: 412.5 g/mol
IUPAC Name: this compound
This compound features a thiazolidine ring, a hydroxyphenyl group, and a methoxybenzylidene moiety, which contribute to its unique chemical properties and reactivity.
Anticancer Properties
Research has indicated that compounds with thiazolidine structures exhibit significant anticancer activity. For instance, studies have shown that thiazolidinones can induce apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways. Specifically, the compound's structure allows it to interact with cellular targets that are crucial for tumor growth inhibition.
Table 1: Summary of Anticancer Activity Studies
The presence of electron-donating groups on the phenyl ring has been correlated with increased cytotoxicity against various cancer cell lines.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Molecular docking studies suggest that thiazolidine derivatives can inhibit bacterial growth effectively. The mechanism typically involves binding to bacterial enzymes or receptors, disrupting their function.
The biological effects of this compound may involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor Binding: Interaction with cellular receptors can alter signaling pathways related to growth and apoptosis.
- Oxidative Stress Induction: The compound's ability to generate reactive oxygen species (ROS) may lead to increased oxidative stress in target cells.
Study on Anticancer Activity
In a study conducted by Da Silva et al., various thiazolidinone derivatives were synthesized and tested for their anticancer effects on glioblastoma multiforme cells. The results showed that certain derivatives exhibited potent antitumor activity by reducing cell viability significantly.
Study on Antimicrobial Properties
A molecular docking study highlighted the potential of thiazolidine compounds to act as effective antibacterial agents. The study demonstrated high binding affinity to bacterial targets, suggesting a promising avenue for developing new antibiotics based on this scaffold.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide?
- Methodological Answer : The compound can be synthesized via a two-step process:
Cyclocondensation : React 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux to form the thiazolidinone core .
Benzylidene Formation : Introduce the 4-methoxybenzylidene group by reacting the intermediate with 4-methoxybenzaldehyde in the presence of a base (e.g., potassium carbonate) in DMF. Monitor reaction progress using TLC .
- Key Considerations : Optimize stoichiometry (e.g., 1:1.5 molar ratio of thiazolidinone to aldehyde) and reaction time (2–4 hours) to maximize yield.
Q. How can the Z-configuration of the 4-methoxybenzylidene group be confirmed?
- Methodological Answer : Use X-ray crystallography (e.g., SHELXL refinement ) to resolve the stereochemistry. Alternatively, employ NOESY NMR to detect spatial proximity between the methoxy group and thiazolidinone protons, which distinguishes Z/E isomers .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the acetamide side chain (δ ~2.5 ppm for CH2, δ ~8.0 ppm for NH) and benzylidene protons (δ ~7.5–8.5 ppm) .
- HRMS : Verify molecular ion [M+H]+ with <2 ppm mass error.
- IR : Confirm C=O stretches (~1700–1750 cm−1) for thiazolidinone and acetamide groups .
Advanced Research Questions
Q. How to design experiments to evaluate the compound’s hypoglycemic activity in preclinical models?
- Methodological Answer :
In Vitro : Test PPARγ agonism using a luciferase reporter assay in HEK293 cells transfected with PPARγ response elements .
In Vivo : Administer the compound (10–50 mg/kg/day) to streptozotocin-induced diabetic mice for 14 days. Measure fasting glucose levels and compare to rosiglitazone controls. Include histopathology to assess hepatic/renal toxicity .
- Data Interpretation : Corrogate activity with structural analogs (e.g., 2,4-thiazolidinedione derivatives) to identify critical substituents .
Q. How to resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Dose-Response Analysis : Perform EC50/IC50 comparisons under standardized conditions (e.g., cell line, serum concentration).
- Assay Validation : Replicate conflicting studies with internal controls (e.g., metformin for antidiabetic assays) .
- Structural Confirmation : Re-analyze batch purity via HPLC to rule out degradation products influencing activity .
Q. What computational strategies can predict binding modes to molecular targets like PPARγ?
- Methodological Answer :
Docking Studies : Use AutoDock Vina to model the compound’s interaction with PPARγ’s ligand-binding domain (PDB: 2PRG). Focus on hydrogen bonding with His449 and hydrophobic contacts with Phe363 .
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex .
Q. How to optimize crystallization conditions for X-ray structure determination?
- Methodological Answer :
- Solvent Screening : Test mixed solvents (e.g., DMF/ethanol, 1:1) for slow evaporation at 4°C.
- SHELXL Refinement : Apply TWIN/BASF commands for handling twinned data if needed .
- Validation : Check R-factor (<5%) and Ramachandran outliers using Coot .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
